5-Bromo-3-iodo-2-methoxypyridine

Catalog No.
S713698
CAS No.
578007-66-6
M.F
C6H5BrINO
M. Wt
313.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-iodo-2-methoxypyridine

CAS Number

578007-66-6

Product Name

5-Bromo-3-iodo-2-methoxypyridine

IUPAC Name

5-bromo-3-iodo-2-methoxypyridine

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

InChI

InChI=1S/C6H5BrINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3

InChI Key

ZKVDYKJRRHTPLT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)Br)I

Canonical SMILES

COC1=C(C=C(C=N1)Br)I

5-Bromo-3-iodo-2-methoxypyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with bromine, iodine, and a methoxy group. Its molecular formula is C6H5BrINOC_6H_5BrINO, and it has a molecular weight of 313.92 g/mol. This compound is notable for its unique arrangement of halogen atoms and a methoxy group, which significantly influences its chemical reactivity and biological activity.

There is no scientific literature available on the specific mechanism of action of 5-bromo-3-iodo-2-methoxypyridine.

As information on 5-bromo-3-iodo-2-methoxypyridine is limited, it is advisable to handle it with caution assuming the potential hazards common to substituted pyridines. These can include:

  • Irritation: Skin and eye contact with pyridines can cause irritation [].
  • Toxicity: Some pyridines are known to be toxic upon ingestion or inhalation [].
  • Flammability: Pyridines are generally flammable liquids [].

Organic Synthesis Intermediate:

5-Bromo-3-iodo-2-methoxypyridine is primarily used as a building block or intermediate in organic synthesis. Its unique structure, containing a combination of bromine, iodine, and methoxy functional groups, allows it to participate in various chemical reactions to generate more complex molecules.

Several research studies have explored its application in the synthesis of diverse target compounds, including:

  • Heterocyclic compounds: These are organic compounds containing nitrogen atoms in their ring structures. Studies have shown the use of 5-bromo-3-iodo-2-methoxypyridine in the synthesis of novel heterocycles with potential biological activities [, ].
  • Medicinal chemistry: Researchers have investigated the use of this compound as a precursor for the synthesis of potential drug candidates. For example, a study describes its application in the synthesis of compounds targeting specific enzymes involved in diseases [].

  • Substitution Reactions: The compound can undergo nucleophilic substitution where the bromine or iodine can be replaced by various nucleophiles such as amines or thiols.
  • Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids in the presence of palladium catalysts.
  • Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield less substituted derivatives.

Common Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide under anhydrous conditions.
  • Suzuki-Miyaura Coupling: Typically involves palladium catalysts like Pd(PPh₃)₄ and bases such as potassium carbonate in solvents like tetrahydrofuran.

5-Bromo-3-iodo-2-methoxypyridine has garnered interest in medicinal chemistry due to its potential as an intermediate in drug synthesis. Its unique structure allows for the development of compounds with enhanced biological activity, targeting various therapeutic areas. The presence of halogens often contributes to increased reactivity, making it suitable for further modifications into biologically active molecules .

The synthesis of 5-Bromo-3-iodo-2-methoxypyridine typically involves halogenation reactions. One common method includes the bromination of 3-iodo-2-methoxypyridine using bromine or other brominating agents under controlled conditions. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors for large-scale production .

This compound is widely utilized in various fields:

  • Pharmaceuticals: As a building block for synthesizing complex organic molecules, including potential drug candidates.
  • Agrochemicals: Employed in the development of pesticides and herbicides.
  • Materials Science: Used to create materials with specific electronic and optical properties, as well as dyes and pigments .

Studies involving 5-Bromo-3-iodo-2-methoxypyridine often focus on its interactions with biological systems and other chemical species. Its ability to form new bonds makes it a valuable compound for exploring reaction mechanisms in organic synthesis. Additionally, its biological interactions can provide insights into its potential therapeutic effects.

Several compounds share structural similarities with 5-Bromo-3-iodo-2-methoxypyridine:

Compound NameStructure FeaturesUniqueness
5-Bromo-2-iodopyridineBromine and iodine substitutionsDifferent positioning of halogens
3-Bromo-5-iodopyridineSimilar halogen substitutionsVariation in methoxy group position
2-Bromo-5-iodo-3-methoxypyridineContains both bromine and iodineUnique arrangement leading to distinct reactivity

Uniqueness

The unique positioning of the bromine, iodine, and methoxy groups on the pyridine ring in 5-Bromo-3-iodo-2-methoxypyridine provides distinct reactivity patterns compared to similar compounds. This specificity allows for selective functionalization, making it particularly valuable in synthetic chemistry applications .

XLogP3

2.5

Wikipedia

5-bromo-3-iodo-2-methoxypyridine

Dates

Modify: 2023-08-15

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